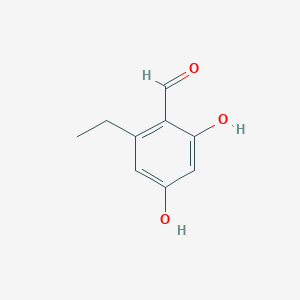

2-Ethyl-4,6-dihydroxybenzaldehyde

Descripción general

Descripción

“2-Ethyl-4,6-dihydroxybenzaldehyde” is a chemical compound . It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) . Protocatechuic aldehyde is a phenolic aldehyde, a compound released from cork stoppers into wine . It can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper .

Synthesis Analysis

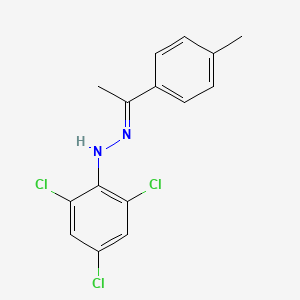

The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular weight of “this compound” is 166.17400 . The molecular formula is C9H10O3 .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

Compounds similar to 2-Ethyl-4,6-dihydroxybenzaldehyde have demonstrated significant antimicrobial and antioxidant activities. For example, dihydroxybenzoic acid and dihydroxybenzaldehyde isolated from the fern Trichomanes chinense L. have shown notable antioxidant and antimicrobial effects (Syafni, Putra, & Arbain, 2012). These findings suggest potential applications in the development of natural antioxidant and antimicrobial agents.

Organic Synthesis and Catalysis

In organic synthesis, derivatives of dihydroxybenzaldehydes have been utilized as intermediates for creating sterically hindered catechols and o-benzoquinones, demonstrating their versatility in synthetic chemistry. For instance, the reduction of aldehyde group in 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde leads to the formation of methoxymethyl or methyl analogues, further oxidized into corresponding o-benzoquinones (Arsenyev et al., 2016). This process highlights the compound's role in the synthesis of complex organic molecules and its potential for further research in organic chemistry.

Environmental and Green Chemistry

The catalytic potential of compounds related to this compound has been explored in environmental and green chemistry applications. For example, a Cu(OAc)2-catalyzed process has been developed for the oxyfunctionalization of benzylic C(sp3)–H, using a hindered para-hydroxyl group-directed methodology. This approach offers a straightforward transformation of various compounds into aromatic carbonyl compounds, emphasizing atom economy and environmental friendliness (Jiang et al., 2014).

Molecular and Material Science

In molecular and material science, dihydroxybenzaldehyde derivatives have been used to synthesize Schiff base ligands and complexes with various metals, showcasing their utility in creating new materials with potential applications in catalysis, optics, and electronics. The synthesis and characterization of CoII, NiII, and CdII complexes with N2O2 donor ligands derived from dihydroxybenzaldehydes illustrate the compound's relevance in material science (Sibous et al., 2010).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2,4-dihydroxybenzaldehyde, have been used in the synthesis of hydrazones, quinazolines, and schiff bases .

Mode of Action

For instance, 2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .

Result of Action

Related compounds have been used in the synthesis of bioactive compounds, specialty chemicals, and dyes .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 2-Ethyl-4,6-dihydroxybenzaldehyde are not fully understood as of my knowledge cutoff in 2021. It is known that similar compounds, such as dihydroxybenzaldehydes, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the compound.

Cellular Effects

The cellular effects of this compound are not fully known. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and biological context.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully known. Similar compounds have been studied for their temporal effects in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully known. Similar compounds have been studied for their dosage effects, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not fully known. Similar compounds have been studied for their involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully known. Similar compounds have been studied for their subcellular localization and effects on activity or function .

Propiedades

IUPAC Name |

2-ethyl-4,6-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-7(11)4-9(12)8(6)5-10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRPYGDUSHXFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728428 | |

| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-15-6 | |

| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

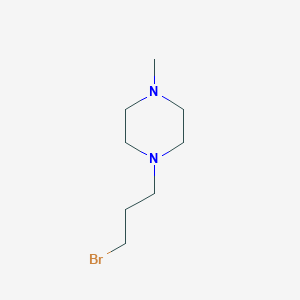

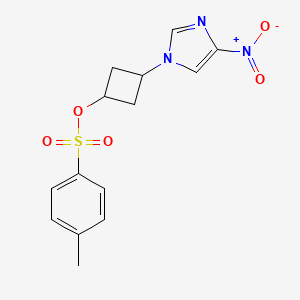

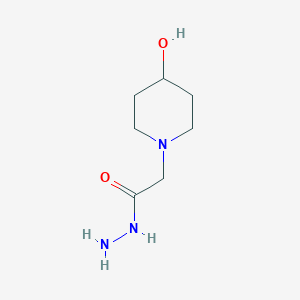

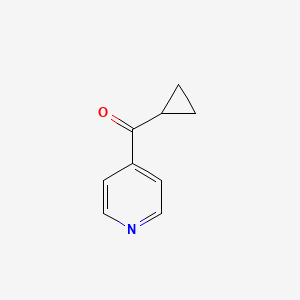

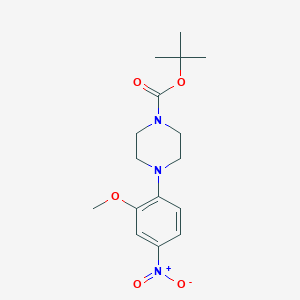

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)

![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)